2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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Overview
Description
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is a complex organic compound with a diverse range of applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of chlorobenzene with phthalic anhydride in the presence of aluminum chloride . This reaction forms 2-carboxy-4-chlorobenzophenone, which is then further processed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and edema.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase . By inhibiting this enzyme, the compound can modulate various physiological processes, including fluid balance and pH regulation.
Comparison with Similar Compounds
Similar Compounds
Chlorthalidone: A similar compound with a comparable structure and pharmacological profile.
Hydrochlorothiazide: Another related compound used in the treatment of hypertension.
Uniqueness
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90992-24-8 |
---|---|
Molecular Formula |
C37H42ClN7O7S |
Molecular Weight |
764.3 g/mol |
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO3.C14H11ClN2O4S.C8H8N4/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;9-11-8-7-4-2-1-3-6(7)5-10-12-8/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1-7,19H,(H,17,18)(H2,16,20,21);1-5H,9H2,(H,11,12) |
InChI Key |
BMMQBTBBZYMQLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Synonyms |
trepress |
Origin of Product |
United States |
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